Prazosin hydrochloride

Catalog No.
S540135
CAS No.
19237-84-4
M.F
C19H22ClN5O4
M. Wt
419.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prazosin hydrochloride

CAS Number

19237-84-4

Product Name

Prazosin hydrochloride

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride

Molecular Formula

C19H22ClN5O4

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C19H21N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);1H

InChI Key

WFXFYZULCQKPIP-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl

Solubility

Soluble at ambient temperatures (mg/ml): acetone, 0.0072; methanol, 6.4; ethanol, 0.84; dimethylformamide, 1.3; dimethylacetamide, 1.2; chloroform, 0.041
In water, 1.4 mg/ml @ pH approx 3.5
61.9 [ug/mL]

Synonyms

Furazosin, HCL, Prazosin, Hydrochloride, Prazosin, Minipress, Pratsiol, Prazosin, Prazosin HCL, Prazosin Hydrochloride

Canonical SMILES

[H+].COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.[Cl-]

Hypertension Management:

Prazosin hydrochloride, a selective alpha-1 adrenergic receptor antagonist, has been extensively studied for its role in managing hypertension (high blood pressure). Its mechanism of action involves blocking the alpha-1 receptors in blood vessel walls, leading to relaxation and vasodilation, ultimately lowering blood pressure.

  • Efficacy and tolerability: Numerous studies have demonstrated its effectiveness in reducing blood pressure, both alone and in combination with other antihypertensive medications. [Source: ]
  • Advantages: Prazosin offers several advantages over other antihypertensive agents, particularly for specific patient groups. It does not negatively impact heart rate or lung function, making it suitable for patients with asthma or chronic obstructive pulmonary disease (COPD). [Source: ]

Benign Prostatic Hyperplasia (BPH):

Prazosin has shown promise in managing BPH, a condition characterized by enlarged prostate glands. Its vasodilatory effects improve blood flow to the prostate, potentially alleviating urinary symptoms associated with BPH.

  • Improved urinary flow: Clinical trials have reported significant improvements in urinary flow rate and symptom scores in BPH patients treated with prazosin. [Source: ]
  • Alternative to surgery: Prazosin may offer a less invasive alternative to surgical intervention for certain BPH cases, especially in the early stages. [Source: ]

Post-Traumatic Stress Disorder (PTSD) and Nightmares:

Emerging research explores the potential of prazosin in reducing nightmares associated with PTSD. Its alpha-1 antagonism might influence brain regions involved in fear processing and sleep regulation.

  • Reduced nightmare frequency: Several studies have shown a significant decrease in nightmare frequency and intensity in PTSD patients treated with prazosin compared to placebo. [Source: ]
  • Ongoing research: While promising, further research is needed to confirm the long-term efficacy and safety of prazosin for PTSD-related nightmares.

Purity

> 98%

Color/Form

White to tan powde

Appearance

Solid powder

UNII

X0Z7454B90

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (56.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (52.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (52.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (51.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (94.59%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (43.24%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Adrenergic alpha-Antagonists; Antihypertensive Agents; Sympatholytics
Prazosin hydrochloride is used in the management of hypertension. Prazosin's efficacy in hypertensive patients is similar to that of thiazide diuretics, beta-adrenergic blocking agents, hydralazine, and centrally acting adrenergic inhibitors (eg, clonidine, methyldopa). ... Prazosin has been shown to be effective in the management of hypertension in patients undergoing chronic hemodialysis, and the drug may be particularly useful in the acute management of severe hypertension in patients with increased concentrations of circulating catecholamines.
Prazosin has been used with good results alone or in combination with a beta-adrenergic blocking agent for the preoperative management of the signs and symptoms of pheochromocytoma in a limited number of patients; however, these patients may be particularly susceptible to a marked hypotensive response to the initial dose of prazosin. Limited data also suggest that prazosin may be useful for the treatment of Raynaud's disease or phenomenon and ergotamine induced peripheral ischemia.
Prazosin may be used as an adjunct to digoxin and diuretics for the treatment of congestive heart failure. However, prazosin has not been shown to improve survival in these patients. /NOT included in US product labeling/
Prazosin is used for treatment of peripheral vasospasm caused by ergot alkaloid overdose. /NOT included in US product labeling/
Prazosin is used for the management of hypertension associated with pheochromocytoma. /NOT included in US product labeling/
Prazosin is used for treatment of Raynaud's phenomenon. /NOT included in US product labeling/
Prazosin is used for the treatment of urinary symptoms associated with benign prostatic hyperplasia. Prazosin has been shown to improve urinary flow and symptoms of benign prostatic hyperplasia. However, the long-term effects of prazosin on the incidence of acute urinary obstruction or other complications of benign prostatic hyperplasia or on the need for surgery have not yet been determined. /NOT included in US product labeling/
The effect of the new alpha-adrenoreceptor blocking agent prazosin on hypermotility of the urinary bladder was investigated, using controlled cystometry in neurological patients with normal bladder or with uninhibited neurogenic bladder. In short-term administration of prazosin, the bladder capacity was markedly increased and the uninhibited detrusor contraction was diminished. Long-term treatment with prazosin gave subjectively improved micturition in patients with detrusor-sphincter dyssynergia. The cystometrograms then showed less pronounced improvement than in short-term medication. Prazosin offers a valuable supplement to the existing choice off therapeutic agents for uninhibited neurogenic bladder. Side effects of the drug were few.
Central nervous system (CNS) adrenergic hyperresponsiveness may be involved in the pathophysiology of posttraumatic stress disorder (PTSD). Two Vietnam combat veterans with PTSD prescribed the centrally active alpha1-adrenergic antagonist prazosin for symptoms of benign prostatic hypertrophy unexpectedly reported elimination of combat trauma nightmares. This observation prompted an open-label feasibility trial of prazosin for combat trauma nightmares in chronic combat-induced PTSD. Four consecutively identified combat veterans with chronic DSM-IV PTSD and severe intractable combat trauma nightmares participated in an 8-week open trial of escalating-dose prazosin. Nightmare severity response was rated using the nightmare item of the Clinician Administered PTSD Scale and the Clinical Global Impressions-Change scale. The 2 patients who achieved a daily prazosin dose of at least 5 mg were markedly improved, with complete elimination of trauma nightmares and resumption of normal dreaming. The 2 subjects limited to 2 mg of prazosin to avoid excessive blood pressure reduction were moderately improved with at least 50% reduction in nightmare severity. These clinical observations, together with neurobiological evidence for alpha1-adrenergic regulation of CNS neurobiological systems relevant to PTSD, provide rationale for placebo-controlled trials of prazosin for PTSD combat trauma nightmares.
the clinical course and outcome in 46 victims of severe scorpion envenoming treated with prazosin (P)/is described and compared/ with earlier patients treated with conventional therapy (C) (n = 45) and nifepidine (N) (n = 28). The incidence of complicating left ventricular failure was 29% for C, 35% for N and 6.5% for P; that of acute pulmonary oedema was 46% for C, 14% for N and zero for P; mortality was 25% for C, 3.5% for N and zero for P. Although this is a historical study, prazosin appears to significantly reduce morbidity and shorten recovery time. Experience in other countries suggests that antivenom is helpful in controlling many of these problems, but in rural India serotherapy remains largely unavailable, and prazosin is a mainstay of treatment.

Pharmacology

Prazosin Hydrochloride is a synthetic piperazine derivative with hypotensive antiadrenergic properties, Prazosin Hydrochloride reduces peripheral resistance and relaxes vascular smooth muscles as a selective adrenergic alpha-1 antagonist by a mechanism not completely known. It is used in the treatment of heart failure, hypertension, pheochromocytoma, Raynaud's syndrome, prostatic hypertrophy, and urinary retention. (NCI04)

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Antagonists

Mechanism of Action

Animal studies indicate that prazosin does not have its antihypertensive effect in the CNS. Prazosin does not interfere with nerve impulse transmission across sympathetic ganglia nor does it cause adrenergic neuronal blockade.
The exact mechanism of the hypotensive action of prazosin is unknown. Prazosin causes a decrease in total peripheral resistance and was originally thought to have a direct relaxant action on vascular smooth muscle. Animal studies have suggested that the vasodilator effect of prazosin is also related to blockade of postsynaptic alpha-adrenoceptors. The results of dog forelimb experiments demonstrate that that the peripheral vasodilator effect of prazosin is confined mainly to the level of the resistance vessels (arterioles). Unlike conventional alpha- blockers, the antihypertensive action of prazosin is usually not accompanied by reflex tachycardia.
Prazosin ... is a very potent and selective alpha 1-adrenergic antagonist. ... Interestingly, the drug also is a relatively potent inhibitor of cyclic nucleotide phosphodiesterases...

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

19237-84-4

Associated Chemicals

Prazosin;19216-56-9

Wikipedia

Prazosin hydrochloride

Drug Warnings

May cause syncope with sudden loss of consciousness, usually attributable to an excessive postural hypotensive effect; risk may be reduced by limiting the initial dose of the drug to 1 mg, and by subsequently increasing the dosage slowly. Adverse reactions include dizziness, drowsiness, and other CNS effects; patients should be cautioned regarding activities such as driving and operating machinery, as well as interactions with other CNS acting drugs including alcohol. Other adverse reactions include palpitations and nausea. The concurrent use of a beta-adrenergic blocking agent may increase the risk of hypotension. /Prazosin hydrochloride/
When prazosin is used as a fixed-combination preparation that includes polythiazide, the cautions, precautions, and contraindications associated with thiazide diuretics must be considered in addition to those associated with prazosin.
Caution should be used when adding prazosin to a preexisting antihypertensive regimen or when adding other hypotensive agents to a prazosin regimen in order to avoid a possible rapid fall in blood pressure. Caution should be used when administering prazosin to patients with chronic renal failure as they may require only small doses of the drug.
Prazosin has been used alone or in combination with other hypotensive agents for the management of severe hypertension in a limited number of pregnant women without apparent adverse effect on the fetus. There are no adequate and well controlled studies to date using prazosin in pregnant women, however, and the drug should be used during pregnancy only when the potential benefits justify the possible risks to the fetus.
For more Drug Warnings (Complete) data for PRAZOSIN HYDROCHLORIDE (18 total), please visit the HSDB record page.

Biological Half Life

Elimination half-life approx 3 hr.
The plasma half-life of prazosin after oral administration has been reported to be 2-4 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: GB 1156973; Hess, US 3511836 (1969, 1970 both to Pfizer); Nl 7206067 (1972 to Brocades-Stheeman) ... . /Prazosin/

Analytic Laboratory Methods

Analyte: prazosin hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: prazosin hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: prazosin hydrochloride; matrix: chemical identification; procedure: thin-layer chromatography with detection using short-wavelength ultraviolet light and comparison to standards
Analyte: prazosin hydrochloride; matrix: chemical identification; procedure: visual reaction (precipitate) with silver nitrate
For more Analytic Laboratory Methods (Complete) data for PRAZOSIN HYDROCHLORIDE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

HPLC-fluorescence analysis of prazosin in plasma.
Determination of prazosin in plasma or serum using a HPLC method with a fluorescence detector at 246 nm and an emission filter with a cutoff wavelength of 389 nm. Flow rate is 2.5 ml/min.

Interactions

When prazosin is administered with diuretics or other hypotensive agents, particularly beta-adrenergic blocking agents (eg, propranolol), the hypotensive effect of prazosin may be increased.
... prazosin hydrochloride has been administered without any adverse drug interaction in limited clinical experience to date with the following: cardiac glycosides -- digitalis and digoxin; hypoglycemics -- insulin, chlorpropamide, phenformin, tolazamide, and tolbutamide; tranquilizers and sedatives -- chlordiazepoxide, diazepam, phenobarbital; antigout -- allopurinol, colchicine, and probenecid; antiarrhythmics -- procainamide, propranolol and quinidine; analgesics, antipyretics and anti-inflammatories -- propoxyphene, aspirin, indomethacin, and phenylbutazone.

Stability Shelf Life

Prazosin hydrochloride capsules should be stored in well closed, light resistant containers at 15-30 °C.

Dates

Modify: 2023-09-12

Prazosin for Alcohol Use Disorder: A Symptom-Driven Approach to the Choice of Intervention

Chittaranjan Andrade
PMID: 34033270   DOI: 10.4088/JCP.21f13980

Abstract

The choice from among approved treatments for relapse prevention in alcohol use disorder (AUD) is not symptom-driven. It is reasonable to speculate that the discomfort and distress associated with the experience of alcohol withdrawal symptoms (AWS) discourage abstinence and prompt continuation of or relapse into drinking. Adrenergic mechanisms may underlie many of the commonly experienced AWS. This allows the further speculation that drugs with antiadrenergic properties may attenuate AWS and thereby improve treatment outcomes in patients with AUD who attempt to quit drinking. In this context, the α1 adrenoceptor antagonist prazosin is a possible symptom-driven choice for patients with AUD who experience high AWS. Randomized controlled trial (RCT) results with prazosin and doxazosin have however been mixed, perhaps because the role of AWS was not considered in these. In this context, a recent large (n = 100) RCT found that prazosin, uptitrated to 16 mg/d, reduced drinking days, heavy drinking days, and average drinks per day; the benefits were observed only in patients with high AWS at baseline, operationalized as a Clinical Institute Withdrawal Assessment for Alcohol-Revised score of 3 or higher. Concerns about the internal and external validity of this study are discussed. How and when high AWS is determined is also a point of debate. If high AWS is a valid target for the symptom-driven choice of pharmacologic intervention for AUD, then a wide range of drugs merits study; in the long run, some of these drugs may be better tolerated than prazosin.


Opposing functions of α- and β-adrenoceptors in the formation of processes by cultured astrocytes

Taisuke Kitano, Ryota Eguchi, Yuko Okamatsu-Ogura, Soichiro Yamaguchi, Ken-Ichi Otsuguro
PMID: 33602503   DOI: 10.1016/j.jphs.2020.12.005

Abstract

Astrocytes are glial cells with numerous fine processes which are important for the functions of the central nervous system. The activation of β-adrenoceptors induces process formation of astrocytes via cyclic AMP (cAMP) signaling. However, the role of α-adrenoceptors in the astrocyte morphology has not been elucidated. Here, we examined it by using cultured astrocytes from neonatal rat spinal cords and cortices. Exposure of these cells to noradrenaline and the β-adrenoceptor agonist isoproterenol increased intracellular cAMP levels and induced the formation of processes. Noradrenaline-induced process formation was enhanced with the α
-adrenoceptor antagonist prazosin and α
-adrenoceptor antagonist atipamezole. Atipamezole also enhanced noradrenaline-induced cAMP elevation. Isoproterenol-induced process formation was not inhibited by the α
-adrenoceptor agonist phenylephrine but was inhibited by the α
-adrenoceptor agonist dexmedetomidine. Dexmedetomidine also inhibited process formation induced by the adenylate cyclase activator forskolin and the membrane-permeable cAMP analog dibutyryl-cAMP. Moreover, dexmedetomidine inhibited cAMP-independent process formation induced by adenosine or the Rho-associated kinase inhibitor Y27632. In the presence of propranolol, noradrenaline inhibited Y27632-induced process formation, which was abolished by prazosin or atipamezole. These results demonstrate that α-adrenoceptors inhibit both cAMP-dependent and -independent astrocytic process formation.


Acute hypertensive crisis due to newly diagnosed pheochromocytoma in the ninth decade of life: an unusual presentation

Carmen Cartwright, Peter Ucciferro, Catherine Anastasopoulou
PMID: 33568410   DOI: 10.1136/bcr-2020-239433

Abstract

The patient is an 85-year-old man with multiple comorbidities, including hypertension and coronary artery disease with recent myocardial infarction who underwent cardiac catheterisation. During the procedure, the patient developed profound hypertensive crisis with flash pulmonary oedema, requiring significant intervention for blood pressure (BP) control. His crisis was also marked by wide excursions in his BP. The patient was found to have a large left adrenal mass measuring 9.4×8.7×8.1 cm, with biochemical testing confirming the suspicion of pheochromocytoma. Alpha-blockade was started prior to availability of lab results due to high index of suspicion. Surgical removal, the mainstay of treatment, has yet to transpire as he has no family, and due to his underlying dementia, he was not felt to have capacity for decision-making at the time of diagnosis. The case elucidates the vast presentations of this tumour, the means of diagnosis and the difficulties of treatment.


Central deficiency of norepinephrine synthesis and norepinephrinergic neurotransmission contributes to seizure-induced respiratory arrest

Yue Shen, Hai Xiang Ma, Han Lu, Hai Ting Zhao, Jian Liang Sun, Yuan Cheng, Hong Hai Zhang
PMID: 33232929   DOI: 10.1016/j.biopha.2020.111024

Abstract

Sudden unexpected death in epilepsy (SUDEP) is the leading cause of mortality in patients with intractable epilepsy. However, the pathogenesis of SUDEP seems to be poorly understood. Our previous findings showed that the incidence of seizure-induced respiratory arrest (S-IRA) was markedly reduced by atomoxetine in a murine SUDEP model. Because the central norepinephrine α-1 receptor (NEα-1R) plays a vital role in regulating respiratory function, we hypothesized that the suppression of S-IRA by atomoxetine was mediated by NE/NEα-1R interactions that can be reversed by NEα-1R antagonism. We examined whether atomoxetine-mediated suppression of S-IRA evoked by either acoustic stimulation or pentylenetetrazole (PTZ) in DBA/1 mice can be reversed by intraperitoneal (IP) and intracerebroventricular (ICV) administration of prazosin, a selective antagonist of NEα-1R. The content and activity of tyrosine hydroxylase (TH), a rate-limiting enzyme for NE synthesis, in the lower brainstem was measured by ELISA. Electroencephalograms (EEG) were obtained from using the PTZ-evoked SUDEP model. In our models, atomoxetine-mediated suppression of S-IRA evoked by either acoustic stimulation or PTZ was significantly reversed by low doses of IP and ICV prazosin. Neither repetitive acoustic stimulation nor S-IRA reduced TH levels in lower brainstem. However, the enzyme activity of TH levels in lower brainstem was significantly increased by mechanical ventilation with DBA/1 mice, which makes the dying DBA/1 mice suffering from S-IRA and SUDEP recover. EEG data showed that although the protective effect of atomoxetine was reversed by prazosin, neither drug suppressed EEG activity. These data suggest that deficient synthesis of NE and norepinephrinergic neurotransmission contributed to S-IRA and that the NEα-1R is a potential therapeutic target for the prevention of SUDEP.


Ruptured functioning adrenal tumour, atypical presentation with renal colic and hypertension

Amr Elmoheen, Mohamed Yousry, Ahmed Elmesery, Khalid Bashir
PMID: 33334743   DOI: 10.1136/bcr-2020-236050

Abstract

Pheochromocytomas are uncommon tumours that originate in chromaffin cells. They are a representation of 0.1%-1% of all cases of secondary hypertension. Most pheochromocytomas are unilateral and benign, featuring catecholamine production, as well as the production of other neuropeptides. Pheochromocytomas are mostly located in the adrenal gland; the frequency of occurrence is highest between 30 and 50 years of age; however, up to 25% of cases may be linked to multiple endocrine neoplasia type 2, Von-Hippel-Landau disease and type 1 neurofibromatosis in the young.We present a case of ruptured left adrenal pheochromocytoma with an atypical presentation. A 30-year-old male patient presented with severe left flank pain and hypertension. The CT scan of the abdomen showed bleeding from the left adrenal mass, where resuscitation and angioembolisation were done. Embolisation of the inferior and superior arteries was done, but the middle failed. The patient experienced a significant drop in haemoglobin and a haemorrhagic shock post angioembolisation, which called for emergency laparotomy. The patient is currently doing well with an uneventful postoperative course.


Otorhinolaryngological adverse effects of urological drugs

Nathalia de Paula Doyle Maia, Karen de Carvalho Lopes, Fernando Freitas Ganança
PMID: 33566468   DOI: 10.1590/S1677-5538.IBJU.2021.99.06

Abstract

To describe the otorhinolaryngological adverse effects of the main drugs used in urological practice.
A review of the scientific literature was performed using a combination of specific descriptors (side effect, adverse effect, scopolamine, sildenafil, tadalafil, vardenafil, oxybutynin, tolterodine, spironolactone, furosemide, hydrochlorothiazide, doxazosin, alfuzosin, terazosin, prazosin, tamsulosin, desmopressin) contained in publications until April 2020. Manuscripts written in English, Portuguese, and Spanish were manually selected from the title and abstract. The main drugs used in Urology were divided into five groups to describe their possible adverse effects: alpha-blockers, anticholinergics, diuretics, hormones, and phosphodiesterase inhibitors.
The main drugs used in Urology may cause several otorhinolaryngological adverse effects. Dizziness was most common, but dry mouth, rhinitis, nasal congestion, epistaxis, hearing loss, tinnitus, and rhinorrhea were also reported and varies among drug classes.
Most of the drugs used in urological practice have otorhinolaryngological adverse effects. Dizziness was most common, but dry mouth, rhinitis, nasal congestion, epistaxis, hearing loss, tinnitus, and rhinorrhea were also reported. Therefore, doctors must be aware of these adverse effects to improve adherence to the treatment and to minimize damage to the health of patients.


Explore Compound Types